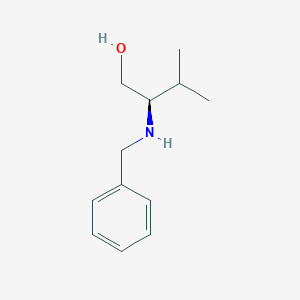

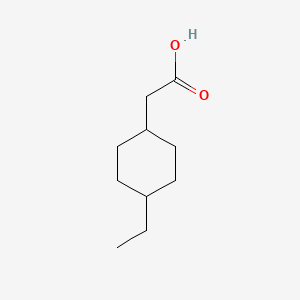

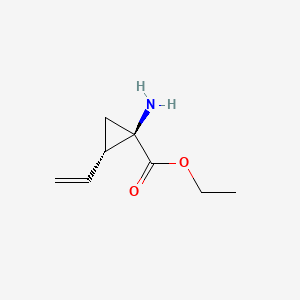

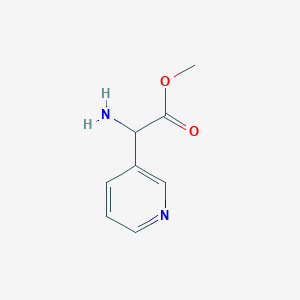

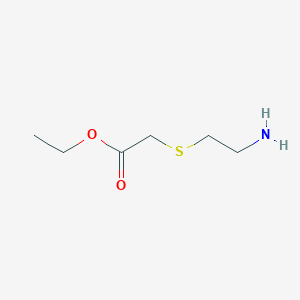

Methyl 2-amino-2-(pyridin-3-yl)acetate

Vue d'ensemble

Description

“Methyl 2-amino-2-(pyridin-3-yl)acetate” is an organic material intermediate compound that is a by-product of the preparation of esaconazole . It is also used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows obtaining the target products in one synthetic stage with high yields .Chemical Reactions Analysis

Acid anhydrides react with alcohols to form esters and with amines to form amides . These reactions could potentially involve “this compound”, but specific reactions involving this compound are not mentioned in the sources.Applications De Recherche Scientifique

Heterocyclic Synthesis

Methyl 2-amino-2-(pyridin-3-yl)acetate is a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. For instance, it has been utilized in the synthesis of pyrazolo[4,3-c]pyridines, demonstrating its utility in forming complex heterocyclic structures. This compound serves as a synthon in the synthesis of new heterocycles, showing its wide applicability in medicinal chemistry and drug discovery processes (Prezent et al., 2016).

Oxidative Cleavage and Cyclization

In another research, the oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives have been achieved, leading to the efficient synthesis of indolizine skeletons. This demonstrates the compound's role in facilitating the cleavage of multiple Csp3-H bonds and a C-C bond, highlighting its potential in creating complex molecular architectures (Wu et al., 2017).

Spirocycles Synthesis

Furthermore, this compound has been employed in the synthesis of oxetane/azetidine containing spirocycles through 1,3-dipolar cycloaddition reactions. This highlights its application in generating spirocyclic compounds, which are of significant interest due to their presence in various bioactive molecules (Jones et al., 2016).

Pharmaceutical Synthesis

The compound has also found use in the synthesis and pharmacological study of thiazolidinones and Mannich bases, emphasizing its importance in the development of new pharmaceuticals. This research indicates its versatility in contributing to the synthesis of compounds with potential antimicrobial and antitubercular activities (Dave et al., 2007).

Organic Synthesis Methodologies

This compound serves as a foundation for developing new synthetic methodologies, as demonstrated by its application in the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. This research showcases its role in enabling efficient access to these heterocyclic cores, which are valuable intermediates in organic synthesis (Morgentin et al., 2009).

Mécanisme D'action

Target of Action

Methyl 2-amino-2-(pyridin-3-yl)acetate is a derivative of 2-aminopyridines . Compounds of this class have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . The primary targets of these compounds are often γ-aminobutyric acid receptors .

Mode of Action

Similar compounds, such as zolpidem, which is a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given its potential interaction with γ-aminobutyric acid receptors, it may influence neurotransmission pathways in the nervous system .

Pharmacokinetics

The lipophilicity of similar compounds often allows them to diffuse easily into cells , which could impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its primary targets.

Orientations Futures

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Additionally, the synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry .

Propriétés

IUPAC Name |

methyl 2-amino-2-pyridin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h2-5,7H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRUJZICYBJXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

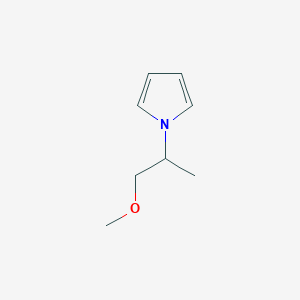

![5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3152872.png)